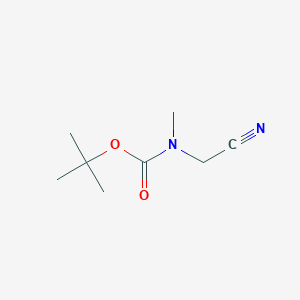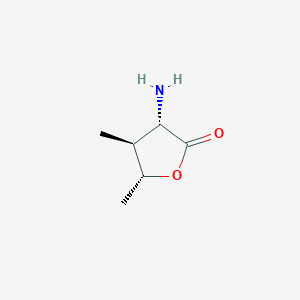
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one, also known as DMDP, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMDP is a chiral molecule that exists in two enantiomeric forms, (3S,4S,5R) and (3R,4R,5S), with the former being the biologically active form.
Wirkmechanismus
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one's mechanism of action is not yet fully understood, but it is believed to act on multiple targets in the body. It has been shown to bind to the active site of pyruvate dehydrogenase kinase, inhibiting its activity and leading to increased glucose utilization and ATP production. (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been shown to have several biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of neuronal excitability, and the reduction of inflammation. It has also been found to have a neuroprotective effect in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its ease of synthesis, which allows for large-scale production and testing. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one. One area of interest is the development of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one-based drugs for the treatment of neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to fully elucidate the mechanism of action of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one and its potential targets in the body. Finally, the synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
Synthesemethoden
The synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one can be achieved through various methods, including the reductive amination of pyruvaldehyde with methylamine and subsequent cyclization, or the condensation of glycine with diethyl oxalate followed by cyclization. However, the most efficient and widely used method is the one-pot synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one from diethyl methylmalonate and methylamine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be a potent inhibitor of pyruvate dehydrogenase kinase, an enzyme that plays a crucial role in energy metabolism.
Eigenschaften
CAS-Nummer |
168610-73-9 |
|---|---|
Produktname |
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3S,4S,5R)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
DXLUNIWVHZZSPK-WDCZJNDASA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC(=O)[C@H]1N)C |
SMILES |
CC1C(OC(=O)C1N)C |
Kanonische SMILES |
CC1C(OC(=O)C1N)C |
Synonyme |
Arabinonicacid,2-amino-2,3,5-trideoxy-3-methyl-,gamma-lactone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




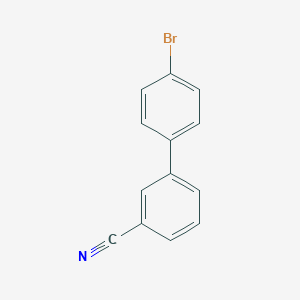




![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
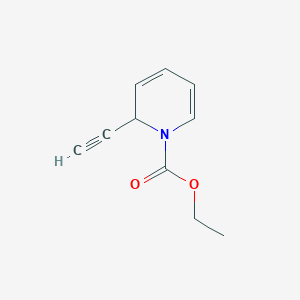
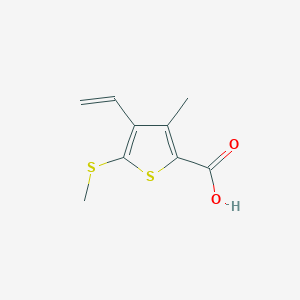
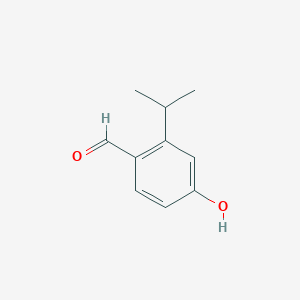
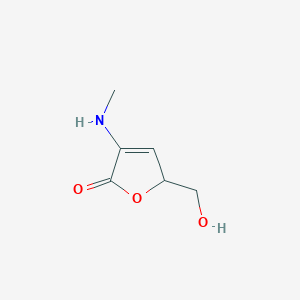
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
